Rivaroxaban Diamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35351-33-8 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C8H14O4/c1-8(11-5-6-12-8)4-3-7(9)10-2/h3-6H2,1-2H3 |
InChI Key |
XUKFOSIFGGLZJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCC(=O)OC |
Origin of Product |
United States |
Comprehensive Spectroscopic and Advanced Analytical Characterization of Rivaroxaban Diamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules by providing information about the connectivity and spatial arrangement of atoms. For Rivaroxaban (B1684504) Diamide (B1670390), NMR would be pivotal in confirming the proposed chemical structure, identifying all proton and carbon environments, and establishing bond connectivities.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides insights into the number of unique proton environments, their chemical shifts (δ), multiplicities, and coupling constants (J values). For Rivaroxaban Diamide, a ¹H NMR spectrum would reveal distinct signals for protons in various chemical environments, such as aromatic protons, aliphatic protons within the morpholine (B109124) and oxazolidinone rings, methylene (B1212753) protons adjacent to heteroatoms, and amide NH protons. The chemical shifts would indicate the electronic environment of each proton, while the splitting patterns and coupling constants would provide information about neighboring protons, aiding in the assignment of specific structural fragments.
Expected Data (Illustrative, not actual data for this compound): A hypothetical ¹H NMR spectrum for this compound would likely show:
Signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the thiophene (B33073) and phenyl rings, exhibiting characteristic coupling patterns.
Signals for the methylene protons of the morpholine ring (δ 3.0-4.0 ppm), which might appear as complex multiplets due to their non-equivalence and coupling.
Protons within the oxazolidinone ring and the propyl chain (δ 2.0-5.0 ppm), including a hydroxyl proton (which might be broad and exchangeable) and amide N-H protons (typically broad singlets at higher δ values).
The relative integration of these signals would correspond to the number of protons in each environment, allowing for confirmation of the molecular formula's hydrogen count.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the unique carbon environments within the molecule. For this compound, a ¹³C NMR spectrum would display signals for each distinct carbon atom, with chemical shifts characteristic of their hybridization state and electronic environment. Quaternary carbons, aromatic carbons, carbonyl carbons (from amide and oxazolidinone), and aliphatic carbons would all appear in their expected chemical shift ranges.
Expected Data (Illustrative, not actual data for this compound): A hypothetical ¹³C NMR spectrum for this compound would likely show:
Signals for the carbonyl carbons (C=O) of the amide and oxazolidinone rings (δ 150-180 ppm).
Aromatic carbons (δ 110-150 ppm), including those bearing chlorine atoms or nitrogen.
Aliphatic carbons of the morpholine and oxazolidinone rings, and the propyl chain (δ 40-80 ppm).
The number of observed signals would directly correspond to the number of unique carbon environments in the molecule, confirming the carbon skeleton.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for establishing through-bond and through-space correlations between nuclei, providing unambiguous assignments and confirming the connectivity of the entire molecular structure. researchgate.neteuropa.eu
Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other (typically through two or three bonds). This would be particularly useful for tracing proton spin systems within the aliphatic chains and the morpholine and oxazolidinone rings, as well as identifying coupled aromatic protons. researchgate.neteuropa.eu
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments provide one-bond correlations between protons and carbons (¹H-¹³C). An HMQC or HSQC spectrum would directly link each proton signal to its directly attached carbon signal, enabling the assignment of CH, CH₂, and CH₃ groups. researchgate.neteuropa.eu
High-Resolution Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact molecular mass and elemental composition of this compound. It provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion, which can be compared to the theoretical mass calculated from its elemental formula (C₂₃H₂₁Cl₂N₃O₅S₂). veeprho.com This precise mass measurement is essential for distinguishing the compound from other impurities or degradation products with similar nominal masses.
In addition to molecular mass confirmation, tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation pathways of this compound. By inducing fragmentation of the molecular ion, characteristic fragment ions are produced, providing structural information. The pattern of these fragments can be used to deduce the arrangement of atoms within the molecule. For a complex molecule like this compound, fragmentation would likely occur at labile bonds, such as amide linkages, carbon-heteroatom bonds (C-N, C-O, C-S), and ring systems, yielding diagnostic fragments that confirm the presence and connectivity of its constituent parts (e.g., chlorothiophene, morpholinone, oxazolidinone, and the diamide bridge). While specific fragmentation data for this compound was not found, studies on Rivaroxaban itself show characteristic cleavages of its oxazolidinone and chlorothiophene amide moieties.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by analyzing its vibrational modes. veeprho.com
Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Expected strong absorption bands would include:
N-H stretching vibrations from the amide groups (typically around 3300-3400 cm⁻¹).
Carbonyl (C=O) stretching vibrations from the amide, oxazolidinone, and morpholinone rings (typically in the range of 1600-1800 cm⁻¹).
C-Cl stretching vibrations (typically in the 500-800 cm⁻¹ range).
C-O stretching from ether linkages within the morpholine and oxazolidinone rings.
Aromatic C=C stretching vibrations (around 1500-1600 cm⁻¹).
C-S stretching vibrations from the thiophene ring. The presence and positions of these bands would confirm the existence of these key functional groups in the molecule.
Raman Spectroscopy: Raman spectroscopy provides complementary information, often strong for non-polar bonds and aromatic rings. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrational modes of the thiophene and phenyl rings, and potentially the C-S bonds, which might be weaker in IR.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize chromophores (light-absorbing groups) and electronic transitions within a molecule. For this compound, the presence of conjugated systems, specifically the chlorothiophene ring and the substituted phenyl ring, would lead to characteristic absorption in the UV-Vis region.
A UV-Vis spectrum would show absorption maxima (λmax) and molar absorptivity (ε) values. These parameters are crucial for qualitative identification and quantitative analysis. The electronic transitions observed would correspond to π→π* and n→π* transitions within the conjugated systems and functional groups. While specific UV-Vis data for this compound was not found, Rivaroxaban itself shows absorption maxima around 248-270 nm, which is expected for compounds with similar chromophores. The UV-Vis spectrum would help in confirming the presence of these light-absorbing moieties and could be used for developing analytical methods for the compound's detection and quantification.
The comprehensive spectroscopic and advanced analytical characterization of this compound, utilizing techniques such as NMR, HRMS, IR, Raman, and UV-Vis spectroscopy, is fundamental for its unequivocal identification and structural elucidation. While the general principles of these methods apply, detailed, publicly available spectroscopic data, including specific chemical shifts, fragmentation patterns, and absorption bands for this compound (CAS Number 1838133-00-8), were not readily found in the current public domain search results. Such detailed data would typically be generated during the impurity profiling and characterization stages in pharmaceutical development to confirm the structure and purity of this important impurity.
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Advanced chromatographic techniques are indispensable for the separation, identification, and quantification of impurities and related substances in pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and separating impurities. For a compound like this compound, HPLC method development would involve optimizing parameters to achieve adequate separation from the main drug (Rivaroxaban) and other potential impurities.
Typical parameters for HPLC method development for such compounds include:
Stationary Phase : Reversed-phase C18 columns are commonly employed due to their versatility and ability to separate a wide range of compounds. jrespharm.comnih.govscielo.brsifisheriessciences.commdpi.comresearchgate.netresearchgate.net
Mobile Phase : A mixture of an aqueous buffer (e.g., potassium phosphate (B84403) buffer, ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724), methanol) is typically used. The pH of the aqueous phase and the ratio of organic to aqueous solvents are critical for achieving optimal resolution. jrespharm.comnih.govscielo.brsifisheriessciences.commdpi.com For Rivaroxaban, mobile phases such as water and acetonitrile (45:55 v/v) or monobasic potassium phosphate (pH 2.9) and acetonitrile (70:30 v/v or 30:70 v/v) have been reported. jrespharm.comnih.govmdpi.com
Detection : UV detection is standard, with wavelengths typically in the range of 240-250 nm, as Rivaroxaban and its related compounds exhibit chromophores absorbing in this region. jrespharm.comnih.govscielo.brsifisheriessciences.commdpi.com
Flow Rate and Temperature : Optimized flow rates (e.g., 1.0-1.2 mL/min) and column temperatures (e.g., 35-40°C) are crucial for efficient separation and reproducible retention times. jrespharm.comnih.govscielo.brsifisheriessciences.com
Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), would establish the method's suitability for its intended purpose. Key validation parameters include:
Specificity : Ensuring the method can accurately measure the analyte in the presence of impurities, degradation products, and excipients. mdpi.comrsc.org
Linearity and Range : Demonstrating a proportional relationship between analyte concentration and detector response over a specified range. Linearity for Rivaroxaban has been established over ranges such as 0.005-40.0 µg/mL or 50-1000 ppm. nih.govscielo.brmdpi.com
Accuracy : Assessing the closeness of agreement between the true value and the measured value, often expressed as percentage recovery. mdpi.comrasayanjournal.co.in
Precision : Evaluating the reproducibility of the method under the same operating conditions (repeatability) and over different days or with different analysts (intermediate precision). jrespharm.comnih.govmdpi.com
Detection Limit (LOD) and Quantitation Limit (LOQ) : Determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Rivaroxaban, LODs and LOQs have been reported in the range of 0.025-0.30 ppm and 0.075-1.0 ppm respectively. jrespharm.commdpi.cominnovareacademics.in
Robustness : Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.govmdpi.com
System Suitability : Ensuring the chromatographic system performs adequately before and during analysis.
Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Impurity Profiling
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), are powerful tools for trace analysis and impurity profiling, offering high sensitivity and definitive structural elucidation. jrespharm.commdpi.comresearchgate.netrsc.orgrasayanjournal.co.in
For this compound, LC-MS/MS would be invaluable for:
Identification of Impurities : By coupling the separation power of HPLC with the molecular weight and fragmentation information from MS/MS, unknown impurities can be identified. This involves comparing the mass spectral data (molecular ion and fragmentation pattern) of the impurity with that of the parent drug and known related substances. jrespharm.commdpi.comrsc.orgrasayanjournal.co.in
Trace Analysis : LC-MS/MS offers superior sensitivity compared to UV detection, enabling the detection and quantification of impurities present at very low concentrations (e.g., below 0.1% w/w), which is crucial for pharmaceutical quality control. rasayanjournal.co.in
Impurity Profiling : Comprehensive analysis of all impurities present in a sample, including process-related impurities and degradation products. For Rivaroxaban, LC-MS/MS has been used to identify degradation products formed under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic). jrespharm.commdpi.comrsc.orgrasayanjournal.co.in
The molecular weight of this compound (554.46 g/mol ) would be a key identifier in MS analysis, typically observed as a protonated molecular ion [M+H]+ in positive ion mode. Fragmentation patterns would provide insights into its specific structural features, differentiating it from other impurities or the parent drug.
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is used to separate enantiomers (mirror-image isomers) of a compound, which is critical when one enantiomer possesses different pharmacological activity or toxicity than the other. Rivaroxaban itself is a chiral compound, specifically the (S)-enantiomer, and its enantiomeric purity is important. mdpi.cominnovareacademics.in
Based on the provided IUPAC name and SMILES, this compound (5-chloro-N-(3-(5-chlorothiophene-2-carboxamido)-2-hydroxypropyl)-N-(4-(3-oxomorpholino)phenyl)thiophene-2-carboxamide) contains a chiral center at the hydroxylated carbon within the propyl chain (the carbon bearing the -OH group and bonded to -CH2N- and -CH2N- groups, where the two nitrogen-containing branches are different). Therefore, this compound can exist as enantiomers.
For the enantiomeric purity determination of this compound, chiral HPLC methods would be employed. This typically involves:
Chiral Stationary Phases (CSPs) : Columns coated or immobilized with chiral selectors, such as polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Amylose-1/2, Lux Cellulose-1/2), are commonly used. innovareacademics.inresearchgate.net For Rivaroxaban, a Chiralcel OD-H column has been successfully used for enantiomeric separation. innovareacademics.inresearchgate.net
Mobile Phase : Non-aqueous or reversed-phase mobile phases, often consisting of mixtures of n-hexane, isopropanol (B130326), ethanol (B145695), or acetonitrile, are used. innovareacademics.inresearchgate.net For Rivaroxaban, a mobile phase of n-hexane-isopropanol (50:50 v/v) has been reported. innovareacademics.inresearchgate.net
Optimization : Careful optimization of mobile phase composition, flow rate, and column temperature is necessary to achieve baseline separation of the enantiomers with sufficient resolution (typically > 1.5 or 2.0). innovareacademics.in
While specific chiral chromatographic data for this compound is not explicitly detailed in the search results, the principles and column types used for the parent drug's chiral purity assessment would be applicable for developing a method for this diamide impurity.
X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies
X-ray Diffraction (XRD) techniques are fundamental for characterizing the solid-state properties of crystalline pharmaceutical compounds, including their crystal structure and polymorphism. mdpi.com
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to characterize the bulk crystalline nature of a material. It provides a unique "fingerprint" for each crystalline form (polymorph or solvate) of a compound. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netgoogle.com
For this compound, if it exists in a crystalline form, PXRD would be used to:
Identify Crystalline Forms : Each distinct crystalline form of this compound would exhibit a unique PXRD pattern with characteristic 2-theta (2θ) angles and relative intensities. nih.govresearchgate.netgoogle.comgoogle.com
Assess Purity : The presence of amorphous content or other crystalline impurities can be detected by changes in the baseline or additional peaks in the PXRD pattern. mdpi.com
Study Polymorphism : Identifying and characterizing different polymorphic forms is critical as they can have varying physicochemical properties, such as solubility, dissolution rate, and stability. Rivaroxaban itself is known to exist in multiple crystalline forms (e.g., Form I, Form II, dihydrate, solvates), each with distinct PXRD patterns. nih.govresearchgate.netgoogle.comgoogle.comgoogle.com
Monitor Solid-State Transformations : PXRD can track changes in crystalline form during manufacturing processes or storage.
While detailed PXRD patterns specific to "this compound" were not found in the search results, if this impurity were isolated in a crystalline state, its PXRD pattern would be a key identifier of its solid-state form.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation
Single-Crystal X-ray Diffraction (SCXRD) is the most definitive technique for determining the precise three-dimensional molecular structure, absolute configuration (if chiral), and crystal packing arrangement of a compound. mdpi.com
If a suitable single crystal of this compound could be grown, SCXRD analysis would provide:
Definitive Molecular Structure : Confirmation of the connectivity of atoms and bond lengths and angles, unequivocally verifying the chemical structure of this compound. mdpi.com
Molecular Conformation : Insights into the preferred spatial arrangement of atoms and functional groups within the molecule in the solid state.
Absolute Configuration : For chiral centers, SCXRD can determine the absolute stereochemistry (e.g., R or S configuration), which is particularly important for pharmaceutical compounds. As this compound is predicted to possess a chiral center, SCXRD would be crucial for determining its absolute configuration if it were synthesized enantiomerically pure or isolated as a single enantiomer.
Crystal Packing and Intermolecular Interactions : Detailed information on how molecules arrange themselves in the crystal lattice, including hydrogen bonding and other non-covalent interactions, which influence physicochemical properties.
While SCXRD data for this compound was not directly found, SCXRD has been extensively used for the characterization of Rivaroxaban and its various forms to understand their solid-state properties. researchgate.netresearchgate.net This technique would be similarly applied to this compound for comprehensive structural elucidation if single crystals were available.
Computational and Theoretical Studies of Rivaroxaban Diamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, rooted in quantum mechanics, are fundamental for understanding the electronic properties of molecules. They enable the prediction of molecular geometries, energy levels, charge distributions, and reactivity patterns.
Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency, making it suitable for larger molecular systems. DFT calculations are employed to investigate the ground-state electronic structure of molecules, including the optimization of molecular geometries, calculation of vibrational frequencies, and prediction of thermochemical properties researchgate.netacs.org. For amide-containing compounds, DFT can provide insights into the nature of amide bonds, their rotational barriers, and the delocalization of electrons across the amide linkage, which is crucial for understanding their stability and reactivity. For instance, DFT calculations have been used to determine the geometry optimization of various organic stereoisomers and predict their biological activities based on energy differences between HOMO and LUMO researchgate.net. The method is also applied to study reaction mechanisms and regioselectivity by describing potential energy surfaces and identifying key transition states acs.org.
Ab initio methods, derived directly from first principles without empirical parameters, offer high accuracy for calculating electronic properties. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to determine molecular orbitals, electron affinities, ionization potentials, and charge distributions academcity.org.uascirp.orgaps.orgarxiv.org. For amide systems, ab initio calculations can precisely describe the electronic environment of the amide nitrogen and carbonyl oxygen, providing detailed information on hydrogen bonding capabilities and the partial double-bond character of the C-N bond in the amide group. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking DFT functionals and for highly accurate studies on smaller, representative fragments of diamide (B1670390) structures aps.org.
Molecular Modeling and Simulation Approaches for Conformational Analysis
Molecular modeling and simulation techniques are essential for exploring the conformational landscape and dynamic behavior of molecules, particularly flexible ones like diamides. These methods help understand how molecular shape and flexibility influence interactions and properties.
Conformational analysis aims to identify stable molecular geometries and the energy barriers between them. For diamide compounds, the presence of multiple rotatable bonds around the amide linkages allows for a vast conformational space. Molecular mechanics force fields, often coupled with systematic or stochastic search algorithms (e.g., Monte Carlo, molecular dynamics), are used to explore these energy landscapes osti.gov. This exploration helps in identifying low-energy conformers that are most likely to exist and interact in a given environment. Understanding the preferred conformations of diamide groups is critical as they often participate in key intermolecular interactions, such as hydrogen bonding, which dictate molecular recognition and binding events. Studies on related compounds have used molecular modeling to guide the choice of ring sizes and evaluate truncated macrocycles for conformational analysis osti.gov.
Prediction of Spectroscopic Data through Computational Methods
Computational methods are increasingly used to predict spectroscopic data, such as UV-Vis, IR, and NMR spectra, which aids in the identification and characterization of chemical compounds.
Computational prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra also provides crucial structural information. DFT calculations can predict vibrational frequencies and intensities for IR spectra, allowing for the assignment of characteristic amide stretching and bending modes. Similarly, NMR chemical shifts can be calculated using quantum chemical methods, providing theoretical values that can be compared with experimental NMR data for structural elucidation. While general computational methodologies for predicting spectroscopic data are well-established, specific predicted data for a compound named "Rivaroxaban Diamide" are not available in the public domain.
Chemical Derivatization and Structural Modification Studies of Rivaroxaban Diamide
Synthesis and Characterization of Novel Rivaroxaban (B1684504) Diamide (B1670390) Derivatives
Currently, there is a lack of published, peer-reviewed studies detailing the specific synthesis and characterization of novel derivatives of Rivaroxaban Diamide. While methods for the synthesis of various Rivaroxaban impurities have been described, a dedicated exploration of the derivatization of the diamide scaffold itself is not apparent in the available literature. researchgate.netthepharmajournal.com The characterization data for this compound, such as detailed nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) analyses, are not extensively reported in scientific journals, though such data is likely held by chemical suppliers that offer this compound as a reference standard. synthinkchemicals.comsynzeal.com
Elucidation of Structure-Reactivity Relationships within Diamide Scaffolds
A specific investigation into the structure-reactivity relationships of the this compound scaffold has not been the subject of published research. Structure-activity relationship (SAR) studies have been extensively conducted on Rivaroxaban and its analogues to optimize their anticoagulant activity. researchgate.netnih.govnih.gov However, these studies have primarily focused on the core Rivaroxaban structure and not on the specific diamide impurity. Understanding the reactivity of the diamide's functional groups would be essential for predicting its stability, potential metabolic pathways, and for designing synthetic modifications. Without dedicated studies, any discussion on its reactivity would be purely speculative and based on the general chemical principles of amides and the known chemistry of the Rivaroxaban framework.
Exploration of Functionalization Pathways for Chemical Tagging or Probe Development
The development of chemical probes is a vital area of chemical biology for studying the mechanism of action of drugs and their interactions with biological systems. However, there is no available research that describes the functionalization of this compound for the purpose of creating chemical tags or probes. The literature on Rivaroxaban itself includes its discovery and development, but the specific derivatization of the diamide impurity for these applications has not been reported. researchgate.netnih.govnih.gov The presence of a secondary hydroxyl group and two amide linkages in the this compound structure theoretically offers potential sites for chemical modification. However, without experimental data, the feasibility and specific pathways for such functionalization remain unexplored.
The Pivotal Role of Rivaroxaban Diamide As a Reference Standard in Pharmaceutical Chemical Research
Development of Methodologies for Impurity Profiling and Identification in Rivaroxaban (B1684504) Synthesis
The synthesis of pharmaceutical drugs, including Rivaroxaban, inherently leads to the formation of unwanted compounds or impurities rasayanjournal.co.inthepharmajournal.com. These impurities can be broadly categorized into degradation impurities, formed due to exposure to heat, light, or pH changes, and process impurities, which are by-products from incomplete or side reactions during synthesis chemicea.com. For Rivaroxaban, a five-step synthetic process is typically employed, starting from 4-(4-nitrophenyl)-3-morpholinone europa.eu. During this multi-step synthesis, several process-related impurities can arise thepharmajournal.comeuropa.eu.
The identification, quantification, and control of these impurities are critical for maintaining drug quality, safety, and efficacy, and for ensuring compliance with international pharmacopeial guidelines such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) chemicea.comthepharmajournal.comresearchgate.net. Rivaroxaban Diamide (B1670390), also referred to as Rivaroxaban Amide Dimer Impurity, is a known process impurity with a molecular formula of C₂₃H₂₁Cl₂N₃O₅S₂ and a molecular weight of approximately 554.47 g/mol anantlabs.comveeprho.comopulentpharma.comsynthinkchemicals.comaxios-research.comlgcstandards.combioorganics.biz.
Advanced analytical methodologies are indispensable for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are routinely employed for this purpose rasayanjournal.co.ineuropa.eunih.govsciencescholar.usresearchgate.netnih.gov. These techniques allow for the separation, detection, and identification of impurities at trace levels. For instance, HPLC methods for Rivaroxaban analysis have been developed and validated, demonstrating linearity, specificity, precision, and accuracy nih.govsciencescholar.usresearchgate.net. The ability to resolve Rivaroxaban from its degradation products and impurities, including Rivaroxaban Diamide, is crucial for assessing product stability and purity nih.gov.
Establishment and Validation of this compound as an Analytical Reference Standard
Analytical reference standards are highly characterized substances used in pharmaceutical analysis to ensure the identity, purity, and potency of drug substances and products chemicea.comsynthinkchemicals.comsynzeal.com. This compound is explicitly established and utilized as an analytical reference standard anantlabs.comveeprho.comopulentpharma.comsynthinkchemicals.comaxios-research.comgoogle.comlgcstandards.comsynzeal.comlgcstandards.com. Its availability as a certified reference material is vital for various pharmaceutical research and development activities, including product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings, quality control (QC), method validation, and stability studies synthinkchemicals.comsynzeal.com.
The validation of analytical methods using reference standards like this compound adheres to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) rasayanjournal.co.innih.govsciencescholar.us. Key validation parameters include:
Specificity: Ensuring the method can accurately measure the analyte in the presence of other components, such as impurities, degradation products, and excipients nih.govsciencescholar.us.
Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response over a specified range nih.govsciencescholar.us.
Accuracy: Assessing the closeness of measured values to the true value nih.govsciencescholar.us.
Precision: Evaluating the reproducibility of the method under various conditions (e.g., repeatability, intermediate precision) nih.govsciencescholar.us.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentrations of an analyte that can be reliably detected and quantified, respectively rasayanjournal.co.innih.govsciencescholar.us. For Rivaroxaban, LOD for impurities and degradants has been reported as low as 0.3 ppm, and LOQ as 1 ppm, highlighting the sensitivity required for impurity control nih.gov.
Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters nih.govsciencescholar.us.
The use of this compound as a reference standard allows for the accurate identification and quantification of this specific impurity, ensuring traceability against pharmacopeial standards (e.g., USP or EP) axios-research.com.
Significance in the Optimization of Rivaroxaban Manufacturing Processes and Quality Control Methodologies
The strategic use of this compound as a reference standard holds significant implications for both the optimization of Rivaroxaban manufacturing processes and the establishment of robust quality control methodologies.
Optimization of Manufacturing Processes: By having a well-characterized reference standard for this compound, pharmaceutical manufacturers can:
Identify and Understand Impurity Formation: The standard enables precise detection and quantification of this compound, allowing process chemists to pinpoint the specific steps in the synthesis where this impurity is formed and to understand the conditions that favor its generation chemicea.comthepharmajournal.com.
Troubleshooting: In cases of unexpected impurity levels in production batches, the reference standard aids in rapid troubleshooting and root cause analysis.
Quality Control Methodologies: The integration of this compound as a reference standard is fundamental to comprehensive quality control:
Consistent Product Quality: It ensures that each batch of Rivaroxaban Active Pharmaceutical Ingredient (API) and drug product consistently meets predefined purity specifications chemicea.comgeneesmiddeleninformatiebank.nl.
Regulatory Compliance: The use of validated reference standards is a regulatory requirement, ensuring that the drug substance complies with international pharmacopeial guidelines and regulatory standards chemicea.comgeneesmiddeleninformatiebank.nl.
Routine Analysis and Release Testing: Quality control laboratories utilize this compound to calibrate analytical instruments and validate methods for routine testing, enabling accurate quantification of this impurity in finished products and intermediates before release chemicea.comsynthinkchemicals.comsynzeal.com.
Stability Studies: During stability studies, the reference standard allows for the monitoring of this compound levels over time, providing crucial data on the drug product's shelf-life and degradation pathways synthinkchemicals.comsynzeal.com.
Identification of Unknown Impurities: Reference standards for known impurities, like this compound, help in differentiating them from unknown impurities, facilitating the identification and characterization of novel process-related or degradation products synzeal.com.
Emerging Research Frontiers and Future Perspectives on Rivaroxaban Diamide
Integration of Advanced Robotics and Automation in Diamide (B1670390) Synthesis
The synthesis of complex pharmaceutical compounds and their related substances is increasingly benefiting from the precision and efficiency of robotics and automation. Automated synthesis platforms, particularly those utilizing continuous flow chemistry, offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater reproducibility. nih.govatomfair.comnih.gov These systems leverage computer-controlled pumps, reactors, and sensors to manage reaction parameters like temperature, pressure, and flow rate with high precision in real-time. atomfair.comatomfair.com
In the context of Rivaroxaban (B1684504) and its derivatives, sequential-flow synthesis has been demonstrated as a viable and efficient manufacturing strategy. researchgate.net This approach allows for multiple reaction steps to be performed in a continuous sequence, minimizing manual handling and the potential for human error. syrris.com The application of such automated flow chemistry robots is being actively explored for the synthesis of Rivaroxaban Diamide. The goal is to establish a high-throughput, self-optimizing process that can reliably produce the high-purity reference material required for quality control. atomfair.com A typical automated system integrates precision pumping, microfluidic reaction chambers, and in-line analytical tools to monitor the reaction's progress and ensure the final product meets stringent specifications. nih.govatomfair.com This level of automation is crucial for producing reference standards where consistency and purity are non-negotiable.
Leveraging Artificial Intelligence and Machine Learning for Synthetic Route Design
Furthermore, ML models are being successfully applied to predict crucial physicochemical properties that influence the success of a synthesis. For Rivaroxaban, various machine learning models have been developed to accurately predict its solubility in different solvent systems and temperatures, a critical factor for crystallization and purification process design. nih.govnih.govresearchgate.net This predictive capability allows for the optimization of reaction and purification conditions before any laboratory work begins, accelerating development and reducing waste. researchgate.net
Development of Next-Generation Analytical Techniques for Trace Level Detection and Characterization
Ensuring the purity of Rivaroxaban requires highly sensitive analytical methods capable of detecting and quantifying related substances, such as this compound, at trace levels. Research is focused on developing next-generation techniques that offer lower detection limits, greater specificity, and faster analysis times compared to standard methods.
Advanced liquid chromatography techniques coupled with mass spectrometry (LC-MS/MS) are at the forefront of this effort. These methods provide exceptional sensitivity and are capable of identifying and quantifying impurities at the nanogram level. For instance, a robust LC-MS/MS method was developed to determine a specific N-nitrosamine impurity in Rivaroxaban, achieving a limit of detection (LOD) of 0.045 ng/mL and a limit of quantification (LOQ) of 0.15 ng/mL. atomfair.com
Beyond chromatography, novel sensor technologies are emerging as powerful tools. Electrochemical sensors based on molecularly imprinted polymers (MIPs) have been fabricated for the highly selective detection of Rivaroxaban. google.com One such voltammetric sensor achieved an exceptionally low detection limit of 2.3 x 10⁻¹² mol/L, demonstrating the potential for real-time, ultra-sensitive monitoring. google.com Another promising approach involves fluorescence-based methods. A technique using boron nitride quantum dots (BN-CQDs) as a fluorescence probe demonstrated superior sensitivity for Rivaroxaban determination, with an LOD of 6.40 ng/mL. syrris.com These cutting-edge techniques are vital for the rigorous characterization of reference standards and for ensuring the safety and quality of the final drug product.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| LC-MS/MS | N-nitrosamine impurity | 0.045 ng/mL | 0.15 ng/mL | atomfair.com |
| Voltammetric Sensor (MIP-based) | Rivaroxaban | 2.3 x 10-12 mol/L | Not Reported | google.com |
| Potentiometric Sensor (MIP-based) | Rivaroxaban | 2.4 x 10-10 mol/L | Not Reported | google.com |
| Fluorescence Quenching (BN-CQDs) | Rivaroxaban | 6.40 ng/mL | 19.19 ng/mL | syrris.com |
| RP-HPLC | Rivaroxaban Degradation Impurity | 0.02% concentration | 0.05% concentration | nih.gov |
Exploration of Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. These principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of Rivaroxaban and its related compounds, including this compound, presents numerous opportunities for the application of greener methodologies.
The use of catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones, minimizing waste. researchgate.net Research into the synthesis of Rivaroxaban has explored various catalytic systems to improve efficiency. Furthermore, biocatalysis, the use of enzymes to perform chemical transformations, is a promising technology for creating more sustainable pharmaceutical manufacturing processes. Applying these principles to the synthesis of this compound is a key goal, ensuring that the production of this essential reference material is not only efficient and precise but also sustainable.
Q & A
Q. What methodological approaches are recommended for analyzing rivaroxaban’s pharmacokinetics in patients undergoing major orthopedic surgery?
Population pharmacokinetic (PK) modeling using a one-compartment oral model is effective, incorporating covariates like renal function and body weight. Prothrombin time (PT) can assess exposure, but international normalized ratio (INR) is unsuitable due to rivaroxaban’s direct Factor Xa inhibition. Fixed dosing is feasible in this population, supported by predictable PK profiles .
Q. How do patient compliance rates with rivaroxaban vary in deep vein thrombosis (DVT) treatment, and what factors influence non-compliance?
Compliance rates for rivaroxaban in DVT patients average 80.5%, with non-compliance (19.5%) driven by prolonged therapy duration (44%), polypharmacy (24%), side effects (16%), and cost (16%). Methodological assessment via structured surveys and logistic regression analysis is recommended to identify risk factors .
Q. What evidence supports rivaroxaban’s efficacy in high-risk subgroups (e.g., cancer-associated VTE) compared to low-molecular-weight heparin (LMWH)?
Pooled analyses from the EINSTEIN-DV and EINSTEIN-PE trials indicate comparable efficacy to LMWH/VKA regimens in preventing VTE recurrence, with lower bleeding risk. Propensity score matching and subgroup analyses are critical for validating these findings in fragile or cancer patients .
Advanced Research Questions
Q. How can contradictory efficacy and safety data between rivaroxaban and apixaban in observational studies be reconciled?
Meta-analyses of observational cohorts (e.g., RR 0.68 for major bleeding favoring apixaban) require stratification by dosing regimens, patient comorbidities, and adherence rates. Sensitivity analyses and adjustment for unmeasured confounders (e.g., renal function) are essential to resolve discrepancies .
Q. What experimental designs optimize rivaroxaban’s oral bioavailability in formulation development?
Amorphous solid dispersion (ASD) combined with melt adsorption techniques enhances dissolution rates. Methodologies include hot-melt extrusion with polymers like HPMCAS and quality-by-design (QbD) approaches to optimize drug-polymer ratios .
Q. How do exposure-response relationships inform rivaroxaban dosing in acute coronary syndrome (ACS) patients?
Shallow exposure-response curves from the ATLAS ACS 2-TIMI 51 trial suggest fixed dosing suffices, as patient characteristics (e.g., age, weight) do not significantly alter efficacy/safety outcomes. Cox proportional hazards models and Monte Carlo simulations validate this approach .
Q. What challenges arise in long-term post-authorization safety studies (PASS) for rivaroxaban, and how are they addressed?
Key challenges include evolving prescribing patterns (e.g., off-label dosing) and retrospective incorporation of new research questions (e.g., use in cancer patients). Adaptive study designs, multi-database linkage, and EMA-aligned protocol amendments ensure data relevance .
Q. How can population pharmacokinetic/pharmacodynamic (PK/PD) models predict rivaroxaban’s efficacy in atrial fibrillation (AF) patients with comorbidities?
Nonlinear mixed-effects modeling (NONMEM) incorporating covariates like creatinine clearance and drug-drug interactions (DDIs) predicts exposure variability. Validation via bootstrap and visual predictive checks (VPCs) is critical for dose individualization .
Methodological Guidelines
- Data Contradiction Analysis : Use meta-regression to adjust for heterogeneity (e.g., I² >50%) in comparative DOAC studies .
- Experimental Design : Employ randomized crossover trials for bioavailability studies and propensity score matching for real-world data validation .
- Statistical Tools : Cox proportional hazards models for persistence studies , and Poisson regression for bleeding event analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
